molecular formula C9H8N4O3 B8803216 7-Methoxy-6-nitroquinazolin-4-amine

7-Methoxy-6-nitroquinazolin-4-amine

Cat. No. B8803216
M. Wt: 220.18 g/mol
InChI Key: XZVLXRIKSVUPAL-UHFFFAOYSA-N
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Patent
US08835458B2

Procedure details

The procedure of Example 23 was repeated except for using 7-methoxy-6-nitroquinazolin-4-ylamine instead of 7-methoxy-6-nitroquinazolin-4-yl)methylamine in to obtain the title compound (158 mg, 92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([NH2:13])=[N:8][CH:9]=[N:10]2)=[CH:5][C:4]=1[N+:14]([O-])=O.CN>>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([NH2:13])=[N:8][CH:9]=[N:10]2)=[CH:5][C:4]=1[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C2C(=NC=NC2=C1)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C2C(=NC=NC2=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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